molecular formula C14H13Cl4N B14059362 [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14059362
M. Wt: 337.1 g/mol
InChI Key: KLUIYNUZMJZBGA-UHFFFAOYSA-N
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Description

[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group

Preparation Methods

The synthesis of [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the selective addition of chlorine atoms. Industrial production methods may involve large-scale chlorination processes, followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the dimethylamine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, [3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine stands out due to its unique combination of chlorine atoms and a dimethylamine group. Similar compounds include:

    [2,4,6-Trichlorophenyl]-dimethyl-amine: Lacks the cyclohexa-2,4-dienyl group.

    [3-Chloro-2-(2,4-dichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: Has fewer chlorine atoms on the cyclohexa-2,4-dienyl group.

These differences in structure can lead to variations in chemical reactivity and biological activity .

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-2-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)11-5-3-4-9(15)12(11)8-6-7-10(16)14(18)13(8)17/h3-5,7-8H,6H2,1-2H3

InChI Key

KLUIYNUZMJZBGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C2CC=C(C(=C2Cl)Cl)Cl

Origin of Product

United States

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